molecular formula C18H18N2O3S2 B2902508 N-(6-methoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 942006-76-0

N-(6-methoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2902508
CAS No.: 942006-76-0
M. Wt: 374.47
InChI Key: NKWXANGZBZSUBO-UHFFFAOYSA-N
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Description

N-(6-Methoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a benzothiazole-based compound characterized by a propanamide linker substituted with a 4-methoxyphenylthio group and a 6-methoxybenzothiazol-2-yl moiety. The methoxy groups at the 6-position of the benzothiazole ring and the 4-position of the phenylthio moiety likely influence electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-22-12-3-6-14(7-4-12)24-10-9-17(21)20-18-19-15-8-5-13(23-2)11-16(15)25-18/h3-8,11H,9-10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWXANGZBZSUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The process may include:

  • Condensation reactions: to form the benzothiazole ring.

  • Substitution reactions: to introduce the methoxy groups at the appropriate positions.

  • Thiol-ene reactions: to attach the thioether linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thioether to sulfoxides or sulfones.

  • Reduction: Reduction of the nitro group to an amine.

  • Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.

  • Reduction: Employing reducing agents such as iron or tin chloride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Amines.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological macromolecules can provide insights into cellular processes.

Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to create therapeutic agents.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the development of new chemical processes.

Mechanism of Action

The mechanism by which N-(6-methoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzothiazole Derivatives with Propanamide/Thio Substituents

Compound Name Substituents Molecular Formula Synthesis Yield Key Features Reference
Target Compound 6-methoxybenzothiazole, 4-methoxyphenylthio C₁₈H₁₈N₂O₃S₂ Not explicitly reported Enhanced solubility due to methoxy groups; potential for π-π stacking with biological targets
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) Benzothiazole (no 6-methoxy), 4-methoxyphenyl C₁₇H₁₆N₂O₂S 59% Higher yield attributed to simpler substituents; lacks 6-methoxy’s steric/electronic effects
3-((4-Methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide 6-methylbenzothiazole, 4-methoxyphenylthio C₁₈H₁₈N₂O₂S₂ Not reported Methyl at 6-position reduces polarity compared to methoxy; may alter membrane permeability
N-(4-Ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide 4-ethylbenzothiazole, 4-methoxyphenylsulfonyl C₁₉H₂₀N₂O₄S₂ Not reported Sulfonyl group (electron-withdrawing) vs. thioether (electron-donating); impacts receptor binding

Key Observations :

  • Substituent Effects : The 6-methoxy group in the target compound enhances hydrophilicity compared to methyl () or ethyl () analogs. Methoxy groups may improve solubility and metabolic stability.
  • Synthesis Yields : Compound 11 () achieved a 59% yield, likely due to fewer steric hindrances compared to bulkier substituents. Lower yields in other analogs (e.g., 16% for compound 9b in ) suggest synthetic challenges with complex groups.

Thiazole-Based Analogs

Compound Name Core Structure Key Features Reference
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Thiazole (non-fused) Suzuki coupling used for synthesis; potent KPNB1 inhibition and anticancer activity
(Z)-3-(5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide Thiazolidinone-thioxo hybrid Predicted pKa ~8.97; potential thiazolidinone-mediated enzyme inhibition

Comparison :

  • The target compound’s fused benzothiazole system may offer superior binding affinity in biological systems compared to simpler thiazoles.

Sulfur-Containing Functional Groups

  • Thioether (Target Compound) : The 4-methoxyphenylthio group provides moderate electron donation, enhancing nucleophilic reactivity.
  • Thioxo (): Thioxo groups in thiazolidinone derivatives contribute to tautomerism and metal chelation, which may enhance enzyme inhibition.

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide, a compound with the CAS number 942006-76-0, has garnered attention in recent research for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃S₂
Molecular Weight374.5 g/mol
CAS Number942006-76-0

The structure consists of a benzothiazole moiety linked to a thioether and an amide group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may exert its effects through:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which is crucial for cell division and function .
  • Modulation of Enzyme Activity : The thioether group may facilitate interactions with various enzymes or receptors, potentially leading to altered signaling pathways within cells.

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related thiazole derivatives demonstrate their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. These compounds have shown efficacy against various cancer types, including prostate and melanoma cancers .

Case Studies

  • In Vivo Studies : A study involving SMART compounds (which include structural analogs of our compound) demonstrated in vivo antitumor efficacy with tumor growth inhibition rates ranging from 4% to 30% in xenograft models. The compounds were effective against both parental and multidrug-resistant (MDR) cancer cell lines .
  • Cytotoxicity Assays : In vitro assays have shown that this compound can induce cell cycle arrest at the G₂/M phase, leading to apoptosis in cancer cells. This mechanism is particularly relevant for overcoming resistance mechanisms commonly encountered in chemotherapy .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)acetamideLacks thioether linkageLower cytotoxicity
N-(benzo[d]thiazol-2-yl)-2-[...]-benzamidesDifferent substituents on aryl ringVariable activity against cancer cells

Q & A

Q. Advanced

Modification Impact on Activity Example
Methoxy → EthoxyAlters lipophilicity and bioavailabilityHigher anticancer activity in ethoxy analogs
Thioether → SulfonylIncreases polarity and enzyme affinityEnhanced COX-2 inhibition
Benzothiazole → ThiazoleReduces steric hindranceImproved antimicrobial potency

SAR studies should systematically vary substituents and assay against targets (e.g., tubulin polymerization assays) .

How can discrepancies in biological activity data between similar compounds be resolved?

Q. Advanced

  • Assay standardization : Cross-validate using multiple assays (e.g., MTT for cytotoxicity, fluorescent probes for enzyme inhibition).
  • Purity control : Use HPLC (>95% purity) to exclude confounding factors.
  • Pharmacokinetic profiling : Assess solubility (logP), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) to explain efficacy gaps .

What computational methods are suitable for predicting target interactions?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with COX-2 or tubulin.
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes.
  • QSAR models : Use descriptors like Hammett constants (σ) and molar refractivity to predict activity trends .

How can crystallization conditions be optimized for X-ray diffraction studies?

Q. Advanced

  • Solvent screening : Use vapor diffusion with ethanol/water mixtures.
  • Temperature gradients : Slow cooling from 40°C to 4°C promotes crystal growth.
  • Additives : Seed crystals or ionic liquids (e.g., [BMIM][PF₆]) improve lattice formation .

What strategies mitigate metabolic instability in preclinical studies?

Q. Advanced

  • Prodrug design : Mask polar groups (e.g., esterification of methoxy).
  • Isotope labeling : ¹⁴C or ³H tracing to identify metabolic hotspots.
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

How does the compound’s electronic profile influence reactivity and bioactivity?

Advanced
Density Functional Theory (DFT) calculations reveal:

  • HOMO/LUMO gaps : Lower gaps (≈4.5 eV) correlate with redox activity and anticancer potential.
  • Mulliken charges : Negative charge on the thioether sulfur enhances nucleophilic attack resistance.
  • Electrostatic potential maps : Methoxy groups create electron-rich regions for π-π stacking with aromatic residues in enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.